5-Methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-nitro-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4-2-3-5-6(8-4)7(10-9-5)11(12)13/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPDCGSYDKSSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(NN=C2C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855993 | |
| Record name | 5-Methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-80-9 | |
| Record name | 5-Methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52090-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methyl 3 Nitro 1h Pyrazolo 4,3 B Pyridine and Its Derivatives
Strategies for the Construction of the Pyrazolo[4,3-b]pyridine Ring System
The synthesis of the pyrazolo[4,3-b]pyridine core is a subject of significant interest due to the biological activities associated with this scaffold. The two primary retrosynthetic disconnections offer distinct advantages and challenges, depending on the availability of starting materials and the desired substitution patterns on the final molecule.
Annulation of the Pyridine (B92270) Ring onto a Pre-existing Pyrazole (B372694) Nucleus
This approach begins with a substituted pyrazole and builds the pyridine ring onto it. This is a common strategy in the synthesis of related fused heterocyclic systems.
A prevalent method for constructing the pyridine portion of the pyrazolo[4,3-b]pyridine system involves the cyclocondensation of an aminopyrazole with a suitable three-carbon electrophilic partner. While direct examples for the synthesis of 5-Methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine are not extensively documented in publicly available literature, the general strategy is well-established for this class of compounds. For instance, 4-aminopyrazoles can be converted into aminopyrazolo[4,3-b]pyridines through treatment with malononitrile. researchgate.net This reaction proceeds through an initial Michael addition followed by Thorpe-Ziegler type cyclization and tautomerization to yield the aromatic pyridone ring.
Another example involves the cyclocondensation of unstable 4-aminopyrazole-5-carbaldehydes, often in their N-protected forms, with various reagents to form the pyridine ring. nih.gov Additionally, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds, often catalyzed by zinc chloride, is a proven method for synthesizing the isomeric pyrazolo[3,4-b]pyridines and illustrates a general principle that could be adapted. cdnsciencepub.com A cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles with alkynyl aldehydes has also been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines. nih.gov
To synthesize the target compound, this compound, one could hypothetically start with a 4-amino-3-methyl-5-nitropyrazole. The challenge would lie in the synthesis and stability of this precursor. The subsequent cyclocondensation with an appropriate three-carbon synthon would then lead to the desired product.
Table 1: Examples of Cyclocondensation Reactions for Pyrazolopyridine Synthesis
| Aminopyrazole Reactant | Electrophilic Partner | Product | Reference |
| 4-Aminopyrazole derivative | Malononitrile | Aminopyrazolo[4,3-b]pyridine | researchgate.net |
| 4-Aminopyrazole-5-carbaldehyde | Various | Pyrazolo[4,3-b]pyridine | nih.gov |
| 5-Aminopyrazole | 1,3-Dicarbonyl compound | Pyrazolo[3,4-b]pyridine | cdnsciencepub.com |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | 3-Methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine | nih.gov |
Note: This table provides examples of the general synthetic strategy, not the direct synthesis of the title compound.
The Gould-Jacobs reaction is a powerful tool for the synthesis of quinolines and has been adapted for the preparation of pyrazolopyridines. wikipedia.org This reaction typically involves the condensation of an aniline, or in this case, an aminopyrazole, with an alkoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization to form a 4-hydroxy- or 4-oxo-pyridone ring. cdnsciencepub.comnih.gov Subsequent functional group manipulation can then be used to achieve the desired substitution pattern.
For the synthesis of pyrazolo[3,4-b]pyrid-4-ones, 5-aminopyrazoles are reacted with diethyl ethoxymethylenemalonate, followed by thermal cyclization in a high-boiling solvent like Dowtherm A. cdnsciencepub.com While this has been established for the [3,4-b] isomer, a similar approach could theoretically be applied to a 4-aminopyrazole to construct the [4,3-b] system. The resulting pyridone could then be further functionalized. The application of this method to synthesize this compound would require a suitably substituted 4-aminopyrazole and subsequent steps to introduce the nitro group if not already present, and to remove the 4-oxo functionality if desired.
Annulation of the Pyrazole Ring onto a Pre-existing Pyridine Nucleus
This alternative strategy starts with a functionalized pyridine and constructs the pyrazole ring. This can be particularly advantageous when the desired pyridine substitution pattern is readily accessible.
A highly effective method for the synthesis of pyrazolo[4,3-b]pyridines involves the annulation of a pyrazole ring onto a functionalized pyridine core, particularly through nucleophilic aromatic substitution (SNAr) reactions. nih.gov An efficient protocol has been developed starting from readily available 2-chloro-3-nitropyridines. nih.govresearchgate.net This method proceeds via a sequence of an SNAr reaction followed by a modified Japp-Klingemann reaction. nih.gov
The general scheme involves the initial SNAr of the chlorine atom in 2-chloro-3-nitropyridine (B167233) with a keto ester to form a pyridinyl keto ester. nih.gov This intermediate then undergoes a Japp-Klingemann reaction with an aryldiazonium salt, followed by cyclization to form the pyrazolo[4,3-b]pyridine ring system. nih.gov The nitro group on the starting pyridine ring is strategically positioned to activate the ring for the initial SNAr and ultimately becomes a substituent on the final pyrazolo[4,3-b]pyridine product. This strategy is particularly relevant for the synthesis of nitro-substituted derivatives like the target compound.
To apply this to the synthesis of this compound, one would start with a 2-chloro-6-methyl-5-nitropyridine. The subsequent reaction sequence would then build the pyrazole ring, with the nitro group already in the desired position.
Table 2: Key Steps in the SNAr-based Synthesis of Pyrazolo[4,3-b]pyridines
| Starting Material | Key Intermediate | Final Product Type | Reference |
| 2-Chloro-3-nitropyridine | Pyridinyl keto ester | Pyrazolo[4,3-b]pyridine | nih.gov |
Reductive cyclization of ortho-substituted nitroarenes is a classic and powerful method for the synthesis of various nitrogen-containing heterocycles. This strategy involves the reduction of a nitro group to a nitroso or amino group, which then undergoes an intramolecular cyclization with a suitably positioned functional group.
While specific examples of this approach for the direct synthesis of the pyrazolo[4,3-b]pyridine ring system are not as commonly reported as other methods, the underlying principle is sound. For instance, a pyridine derivative bearing a nitro group at the 3-position and a hydrazone or a related nitrogen-based side chain at the 2-position could potentially undergo reductive cyclization to form the pyrazole ring. The choice of reducing agent would be critical to control the extent of reduction and facilitate the cyclization. Common reducing agents used in such transformations include tin(II) chloride, sodium dithionite, or catalytic hydrogenation.
For the synthesis of this compound, this approach would be less direct as the nitro group is desired in the final product. However, a related strategy could involve a precursor with two nitro groups, where one is selectively reduced and cyclized, leaving the other intact. Alternatively, the pyrazole ring could be formed via a different mechanism, and this section highlights a general, powerful strategy in heterocyclic synthesis that could be adapted by a skilled synthetic chemist.
[3+2]-Annulation Reactions with Nitroalkenes and Pyrazolyl Precursors
The construction of the pyrazole ring within the pyrazolo[4,3-b]pyridine scaffold can be achieved through [3+2]-annulation, a type of cycloaddition reaction. This synthetic strategy involves the reaction of a three-atom component with a two-atom component to form a five-membered ring. In the context of synthesizing pyrazole derivatives, this could involve reacting a precursor containing a pyrazole ring with a suitable two-carbon synthon. While specific examples detailing the use of nitroalkenes for the direct synthesis of this compound are not extensively documented, the general principle remains a valid synthetic pathway for related heterocyclic systems.
Selective Introduction and Functionalization of the Nitro Group at Position 3
The introduction of the nitro group at the C3 position is a critical step in the synthesis of the target compound. This functional group significantly influences the electronic properties of the ring system and serves as a handle for further chemical modifications.
Nitration of Pyrazole and Pyridine Precursors
Direct nitration of the parent pyrazole ring typically requires harsh conditions, such as a mixture of nitric and sulfuric acids, and generally leads to substitution at the 4-position. pharmdbm.com A more effective strategy for achieving the desired 3-nitro substitution on the pyrazolo[4,3-b]pyridine core involves the nitration of a functionalized pyridine precursor before the annulation of the pyrazole ring. nih.govresearchgate.net For instance, a common starting material is 2-chloro-3-nitropyridine, where the nitro group is already in the correct relative position. nih.govresearchgate.net This pre-functionalized precursor can then undergo cyclization to form the final pyrazolopyridine structure. nih.govresearchgate.net
Nitration of a 1-benzyl-1H-pyrazolo[3,4-b]pyridine system has been shown to result in substitution on the benzyl (B1604629) group rather than the heterocyclic core, highlighting the challenges of direct nitration on the pyrazolopyridine ring itself. rsc.org
Table 1: Representative Nitration Conditions for Precursors
| Precursor | Reagents | Product | Reference |
|---|---|---|---|
| Pyrazole | HNO₃ + H₂SO₄ | 4-Nitropyrazole | pharmdbm.com |
| 2-Chloropyridine | Not Specified | 2-Chloro-3-nitropyridine | nih.govresearchgate.net |
| 1-Benzyl-1H-pyrazolo[3,4-b]pyridine | Not Specified | Substitution on benzyl group | rsc.org |
Thermal and Catalytic Rearrangements of N-Nitropyrazoles to C-Nitropyrazoles
An alternative method for introducing a nitro group onto the pyrazole ring is through the thermal rearrangement of an N-nitropyrazole intermediate. nih.govacs.org This two-step process begins with the nitration of a pyrazole at the nitrogen atom to form an N-nitropyrazole. nih.gov Subsequent heating of this N-nitro intermediate induces a rearrangement, migrating the nitro group to a carbon atom on the pyrazole ring, typically yielding 3-nitropyrazoles or 5-nitropyrazoles. nih.govacs.orgacs.org This method was first reported in 1970, where N-nitropyrazole was dissolved in anisole (B1667542) and heated to 145°C. nih.gov The mechanism of this transformation is believed to involve a acs.orgnih.gov sigmatropic shift of the nitro group. acs.org
Role of the Nitro Group as an Activating Group in Nucleophilic Displacements
The nitro group is a potent electron-withdrawing group, and its presence at position 3 significantly activates the pyrazolo[4,3-b]pyridine ring system towards nucleophilic attack. nih.govnih.gov This activation is most pronounced at the positions ortho and para to the nitro group. In nucleophilic aromatic substitution (SNAr) reactions, the nitro group stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the displacement of a leaving group. quora.com This property is crucial for introducing a wide range of functionalities onto the heterocyclic core, as the activated ring can react with various nucleophiles. nih.govnih.gov For example, the synthesis of pyrazolo[4,3-b]pyridines has been developed from 2-chloro-3-nitropyridines through a sequence involving nucleophilic aromatic substitution. nih.govresearchgate.net
Introduction and Transformation of the Methyl Group at Position 5
Methodologies for Methyl Group Installation and Derivatization
The methyl group at the 5-position of the pyrazolo[4,3-b]pyridine core is typically incorporated by utilizing a correspondingly substituted precursor during the construction of the bicyclic system. Synthetic strategies often commence with a pyridine derivative that already contains the methyl group at the required position. For instance, the synthesis could start from a 4-methyl-substituted pyridine which is then elaborated to build the fused pyrazole ring.
One of the primary methods for constructing the pyrazolo[3,4-b]pyridine scaffold, which can be adapted for the [4,3-b] isomer, involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. nih.gov To install a methyl group at position 5 of the final product, a 1,3-dicarbonyl compound bearing a methyl group at the C2 position would be required. Alternatively, annulation of a pyrazole ring onto a pre-existing pyridine can be employed. cdnsciencepub.comnih.gov In this approach, a pyridine derivative containing a methyl group and appropriate functional groups for cyclization would serve as the starting material. The introduction of a methyl group has been shown to be a valuable strategy in medicinal chemistry to block metabolic sites. acs.org
Reactivity of Activated Methyl Groups in Heteroaromatic Systems (e.g., Halogenation, Oxidation)
The methyl group at the C5 position of the pyrazolo[4,3-b]pyridine ring is activated by the electron-withdrawing nature of the heterocyclic system, making it susceptible to various chemical transformations such as oxidation and halogenation. This reactivity is a key feature in the functionalization of such molecules.
Oxidation: The oxidation of methyl groups on heteroaromatic rings is a fundamental transformation for introducing carbonyl functionalities. researchgate.net For N-heterocycles, methods for oxidative C(sp³)–H functionalization can convert a methyl group into a more reactive intermediate, such as a hydroxylated species, which can then be further transformed. nih.gov A significant challenge in this process is preventing over-oxidation to the corresponding carboxylic acid. nih.gov Catalyst-controlled systems, for instance using manganese complexes, can offer high site- and chemoselectivity for the hydroxylation of strong methylene (B1212753) C(sp³)–H bonds, which is a related transformation. nih.gov For methylheteroarenes specifically, convenient protocols exist for their conversion into heteroaromatic aldehydes. For example, hypervalent iodine(III) reagents have been used as oxidants for the chemoselective oxidation of 4-methylquinolines under metal-free and mild conditions. researchgate.net
Interactive Data Table: Oxidation of Activated Methyl Groups
| Reagent System | Transformation | Conditions | Notes |
|---|---|---|---|
| Hypervalent Iodine(III) | -CH₃ → -CHO | Mild, metal-free | High chemoselectivity demonstrated on quinolines. researchgate.net |
| Mn(CF₃PDP) Catalyst | -CH₃ → -CH₂OH | Oxidative | Catalyst controls site- and chemoselectivity. nih.gov |
| Aqueous Acid/Base | -CH₂OH → -CHO | Refluxing, ambient air | Environmentally friendly, uses O₂ as the oxidant. researchgate.net |
Halogenation: Halogenation of an activated methyl group provides a versatile handle for further synthetic modifications, such as cross-coupling reactions. While direct halogenation can be challenging, a common strategy involves the conversion of the corresponding alcohol. Grignard reagents, typically used as carbanion sources, can also act as halide nucleophiles. nih.gov For instance, an alkyl alcohol can be converted in a one-pot reaction to its mesylate intermediate, which is then subjected to an SN2 reaction with a methyl Grignard reagent in the presence of a halide source to yield the corresponding alkyl halide with inversion of configuration. nih.gov
Regioselectivity and Diastereoselectivity in Multi-component Reactions and Cyclizations
The construction of the pyrazolo[4,3-b]pyridine scaffold often involves cyclization reactions where control of regioselectivity is paramount. When building the pyrazole ring onto a pre-existing pyridine, the orientation of the final product is determined by which nitrogen atom of the hydrazine-type reagent closes the ring.
In the synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines, a key step is the intramolecular nucleophilic substitution of the nitro group by an anion derived from a hydrazone, formed via the Japp–Klingemann reaction. nih.govresearchgate.net The regioselectivity of this cyclization is generally well-controlled, leading specifically to the pyrazolo[4,3-b]pyridine core.
When using non-symmetrical reagents in cyclization reactions, a mixture of regioisomers can be formed. mdpi.com For example, in the synthesis of related 1H-pyrazolo[3,4-b]pyridines using a 5-aminopyrazole and a non-symmetrical 1,3-dicarbonyl compound, the outcome depends on the relative electrophilicity of the two carbonyl groups. mdpi.com If the electrophilicity is significantly different, high regioselectivity can be achieved. mdpi.com The regioselectivity of cycloaddition reactions, such as the Diels-Alder reaction, can often be rationalized using Frontier Molecular Orbital (FMO) calculations. nih.gov
Control of diastereoselectivity is crucial when creating stereocenters during the synthesis. Radical cascade cyclization reactions are powerful tools for building polycyclic molecules, and controlling the stereochemical outcome is a major challenge. nih.gov The use of metalloradical catalysis, for instance with Cobalt(II)-based systems, has been successfully applied to control both enantioselectivity and diastereoselectivity in the bicyclization of 1,6-enynes. nih.gov
Interactive Data Table: Factors Influencing Selectivity in Pyrazolopyridine Synthesis
| Reaction Type | Key Reagents | Selectivity Factor | Outcome |
|---|---|---|---|
| Japp-Klingemann / Cyclization | 2-Chloro-3-nitropyridine, Hydrazone | Intramolecular SNAr | Controlled regioselective formation of the pyrazolo[4,3-b]pyridine ring. researchgate.net |
| Condensation / Cyclization | 5-Aminopyrazole, Non-symmetrical 1,3-diketone | Relative electrophilicity of carbonyls | Formation of one major regioisomer if electrophilicity differs significantly. mdpi.com |
| Diels-Alder Cycloaddition | Diene, Dienophile | Frontier Molecular Orbitals (FMO) | Predictable regioselectivity based on orbital overlap. nih.gov |
| Radical Cascade Bicyclization | 1,6-enyne, Diazo compound | Metalloradical Catalyst (e.g., Co(II)) | Control over both diastereoselectivity and enantioselectivity. nih.gov |
Emerging and Sustainable Synthetic Protocols (e.g., Solvent-free, Catalyst-free approaches)
Modern synthetic chemistry emphasizes the development of sustainable protocols that minimize waste, energy consumption, and the use of hazardous materials. For the synthesis of pyrazolopyridine derivatives and related heterocycles, several emerging strategies align with these principles.
Solvent-free and Microwave-assisted Synthesis: Microwave irradiation has become a valuable tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netcrossref.org Performing these reactions under solvent-free conditions further enhances their green credentials by eliminating solvent waste and simplifying product work-up. nih.govresearchgate.net For instance, novel fused pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines have been prepared through a solvent-free, microwave-assisted reaction. researchgate.net Similarly, a fast and highly efficient synthesis of pyrazolo[3,4-b]pyridines has been developed using microwave irradiation in combination with KHSO₄ as a reusable green catalyst under solvent-free conditions. crossref.org Infrared irradiation has also been employed to promote cycloaddition reactions under solvent-free and catalyst-free conditions, representing an environmentally benign procedure. nih.gov
Catalyst-free Approaches: While many reactions rely on catalysts, developing catalyst-free protocols is a significant goal for sustainable synthesis. The aforementioned use of infrared irradiation to promote Diels-Alder reactions without a catalyst is a prime example of such an approach. nih.gov These methods reduce costs and eliminate the need to remove catalyst residues from the final product.
Interactive Data Table: Comparison of Synthetic Protocols
| Protocol | Conditions | Advantages | Example System |
|---|---|---|---|
| Conventional Heating | Organic Solvent, hours/days | Well-established | General heterocycle synthesis |
| Microwave-assisted | Solvent or solvent-free, minutes | Rapid, higher yields, easy work-up. researchgate.net | Pyrazolo[3,4-b]pyridines. crossref.org |
| Infrared Irradiation | Solvent-free, catalyst-free | Environmentally benign, no catalyst needed. nih.gov | Diels-Alder cycloadditions. nih.gov |
Reaction Mechanisms and Kinetic Studies of 5 Methyl 3 Nitro 1h Pyrazolo 4,3 B Pyridine Transformations
Elucidation of Nucleophilic Aromatic Substitution Mechanisms
The pyrazolo[4,3-b]pyridine ring system, particularly when substituted with a potent electron-withdrawing group like the nitro group at the C3 position, is highly activated towards nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org This enhanced reactivity is a direct consequence of the decreased electron density in the pyridine (B92270) ring, making it susceptible to attack by nucleophiles. libretexts.org The SNAr mechanism is generally a two-step process involving the initial addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. libretexts.orgyoutube.com
The key intermediate in this process is a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org For a substitution to occur at a position on the pyridine ring of a pyrazolopyridine, the presence of a good leaving group, typically a halide, is necessary. The nitro group plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate through resonance, especially when it is positioned ortho or para to the site of nucleophilic attack. libretexts.orglibretexts.org In the case of related 2-chloro-3-nitropyridines, which serve as precursors, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of an intermediate where the negative charge is delocalized onto the nitro group. nih.govresearchgate.net This stabilization lowers the activation energy of the first, rate-determining step, thereby facilitating the reaction. youtube.com
Studies on various π-deficient aromatic rings, such as pyridines, show that the position of the electron-withdrawing groups is critical for reactivity. youtube.com Halogens positioned adjacent to or across from ring nitrogens are typically more reactive because the nitrogen can help stabilize the negative charge in the Meisenheimer complex. youtube.com While specific studies on 5-Methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine are not abundant, the principles derived from similar nitro-activated heterocyclic systems are directly applicable. The reaction of various nucleophiles, including amines, alkoxides, and thiolates, with activated pyrazolopyridines proceeds via this addition-elimination pathway. cdnsciencepub.comrsc.org
Detailed Mechanistic Pathways for Ring Annulation Reactions
The synthesis of the pyrazolo[4,3-b]pyridine scaffold often involves ring annulation, where the pyrazole (B372694) ring is constructed onto a pre-existing, functionalized pyridine core. nih.gov A prominent method starts from readily available 2-chloro-3-nitropyridines. nih.govmdpi.com One such pathway involves a sequence of an SNAr reaction followed by a modified Japp–Klingemann reaction. nih.govmdpi.com
The general mechanism can be outlined as follows:
Nucleophilic Aromatic Substitution: A suitable precursor, such as an active methylene (B1212753) compound, displaces the chloride from a 2-chloro-3-nitropyridine (B167233) derivative.
Azo-coupling and Deacylation: The resulting intermediate reacts with an arenediazonium salt. This is followed by deacylation.
Cyclization: The final step is an intramolecular cyclization (annulation) to form the pyrazole ring fused to the pyridine core. mdpi.com
Another common approach involves the cyclocondensation of substituted 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. researchgate.netnih.gov The mechanism for this type of reaction typically begins with a Michael addition of the aminopyrazole to an α,β-unsaturated carbonyl compound (formed in situ from the 1,3-dicarbonyl precursor). nih.gov This is followed by an intramolecular cyclization where the amino group attacks a carbonyl carbon, and a subsequent dehydration and oxidation/aromatization step yields the fused pyrazolopyridine ring system. researchgate.netnih.gov The regioselectivity of such reactions can be an issue if the 1,3-dicarbonyl compound is unsymmetrical. nih.gov
The Robinson annulation, a process that combines a Michael addition with an intramolecular aldol (B89426) condensation, provides a powerful method for forming six-membered rings and is conceptually related to these cyclization strategies. masterorganicchemistry.comwikipedia.org
Kinetic Studies on Substitution and Rearrangement Reactions in Nitrogen Heterocycles
Kinetic studies provide quantitative insights into reaction mechanisms, including the determination of rate laws and activation parameters. For nucleophilic aromatic substitution reactions on nitrogen heterocycles, the rate is typically dependent on the concentrations of both the heterocyclic substrate and the nucleophile, consistent with a bimolecular addition step being rate-limiting.
The rate of SNAr reactions is highly influenced by several factors:
The nature of the leaving group: The rate generally follows the order F > Cl > Br > I for activated systems.
The strength of the nucleophile: Stronger nucleophiles react faster.
Solvent effects: Polar aprotic solvents can accelerate these reactions by solvating the cation of the nucleophilic reagent, leaving the anion more reactive.
The nature and position of electron-withdrawing groups: As discussed, groups like -NO₂ are highly activating, particularly at ortho/para positions. libretexts.org
The table below summarizes the expected qualitative effects of different nucleophiles on the reaction rate, based on general principles of SNAr reactions.
| Nucleophile | Expected Relative Rate | Notes |
| Methoxide (CH₃O⁻) | High | Strong, hard nucleophile. |
| Thiophenolate (C₆H₅S⁻) | High | Strong, soft nucleophile. |
| Piperidine | Moderate | Neutral but strong amine nucleophile. |
| Ammonia (NH₃) | Low to Moderate | Weaker neutral nucleophile. |
Role of Intermediates and Transition States in Reaction Progress
The progress of chemical reactions involving this compound is dictated by the stability of intermediates and transition states along the reaction coordinate.
In Nucleophilic Aromatic Substitution (SNAr) , the key intermediate is the Meisenheimer complex. libretexts.org The stability of this anionic σ-complex is paramount. The electron-withdrawing nitro group at the C3 position is crucial for stabilizing this intermediate by delocalizing the negative charge through resonance. Computational studies on related nitroaryl systems have been used to analyze the geometry and energy of these intermediates and the corresponding transition states leading to their formation. nih.gov In some cases with multiple strong electron-withdrawing groups, these intermediates can be stable enough to be isolated and characterized. youtube.com
In Ring Annulation Reactions , various open-chain species act as intermediates. For example, in syntheses starting from aminopyrazoles and α,β-unsaturated ketones, the initial Michael adduct is a key intermediate. nih.gov The transition state for the subsequent cyclization step involves the formation of a new C-N bond. The stereochemistry and energetics of this transition state determine the efficiency of the ring-closing process. Computational transition state analysis has been applied to other base-catalyzed reactions to understand enantioselectivity, highlighting the importance of hydrogen bonding and reactant geometry in stabilizing the favored transition state. acs.org
Unstable intermediates such as benzynes can also be involved in some aromatic substitution reactions, proceeding through an elimination-addition mechanism, though this is less common for highly electron-deficient systems that favor the SNAr pathway. libretexts.org
Catalytic Cycles in Metal-Mediated and Organocatalyzed Transformations
Modern synthetic methods often employ catalysts to achieve high efficiency, selectivity, and milder reaction conditions. The synthesis of pyrazolopyridines can be facilitated by both metal-based and organocatalytic systems.
Metal-Mediated Transformations: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C and C-heteroatom bonds. While typically applied to transformations like Suzuki or Buchwald-Hartwig couplings, the principles can be extended to the functionalization of pyrazolopyridine scaffolds. The general catalytic cycle for a cross-coupling reaction involves:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyrazolopyridine.
Transmetalation: A second reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.
Reductive Elimination: The two coupled fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. baranlab.org
Iron and manganese have also been used to catalyze the cyclization reactions for synthesizing fused nitrogen heterocycles. nih.gov For example, a proposed mechanism for an iron-catalyzed synthesis of pyrimidines involves the coordination of reactants to the metal center, facilitating the necessary bond formations. nih.gov Similarly, iodine, acting as a mild Lewis acid, can mediate the intramolecular electrophilic cyclization of allylamines to form fused pyridine rings, offering a metal-free alternative. organic-chemistry.org
Organocatalyzed Transformations: Acid or base catalysis is frequently employed in the condensation and cyclization steps of heterocycle synthesis. For example, the formation of pyrazolopyrimidines can be catalyzed by triflic acid in acetic acid. nih.gov In these reactions, the catalyst protonates a carbonyl group, activating it towards nucleophilic attack, or deprotonates an active methylene group to form a nucleophilic enolate, thereby initiating the reaction sequence. The catalyst is regenerated in a subsequent step, completing the cycle.
The table below provides a conceptual overview of catalytic cycles relevant to pyrazolopyridine synthesis.
| Catalyst Type | Key Steps in Catalytic Cycle | Example Reaction Type |
| Palladium(0) | Oxidative Addition, Transmetalation, Reductive Elimination | Cross-coupling (e.g., Suzuki, Heck) |
| Lewis Acid (e.g., I₂, Fe³⁺) | Coordination/Activation of functional group, Facilitation of nucleophilic attack/cyclization, Catalyst release | Intramolecular Cyclization/Annulation |
| Brønsted Acid (e.g., H⁺) | Protonation of electrophile, Deprotonation of nucleophile, Regeneration | Condensation Reactions |
| Brønsted Base | Deprotonation of pronucleophile, Regeneration | Michael Addition, Aldol Condensation |
Theoretical and Computational Chemistry Investigations of 5 Methyl 3 Nitro 1h Pyrazolo 4,3 B Pyridine
Quantum Chemical Calculations for Molecular Structure and Stability (e.g., DFT, Ab Initio)
Quantum chemical calculations are instrumental in determining the fundamental properties of a molecule, such as its three-dimensional structure and thermodynamic stability. Methods like Density Functional Theory (DFT) and Ab Initio calculations are standard tools for optimizing molecular geometries and predicting the relative energies of different isomers and conformers.
Conformational Analysis and Rotational Barriers
The structure of 5-Methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine is largely rigid due to its fused aromatic ring system. Conformational flexibility is primarily limited to the rotation of its substituent groups: the methyl group at position 5 and the nitro group at position 3.
The rotation of the methyl group is generally considered to have a very low energy barrier and occurs freely at room temperature. The rotation of the nitro group, however, is more sterically and electronically hindered. The barrier to rotation is influenced by the interaction between the oxygen atoms of the nitro group and the adjacent atoms on the pyrazole (B372694) ring.
While specific computational studies on the rotational barrier of the nitro group for this compound are not extensively documented, analysis of related nitro-aromatic compounds provides valuable context. DFT calculations on molecules like 3-nitrotoluene (B166867) and 4-nitrotoluene (B166481) have shown that the energy barrier for the rotation of a nitro group attached to an aromatic ring is typically in the range of 6-9 kcal/mol. nih.gov It is expected that the rotational barrier in the title compound would be of a similar magnitude, influencing the molecule's preferred orientation in different chemical environments.
Table 1: Calculated Rotational Barriers of Nitro Groups in Analogous Aromatic Compounds
| Compound | Computational Method | V2 Barrier (kcal/mol) | Reference |
|---|---|---|---|
| 3-Nitrotoluene | DFT (Average) | 6.44 | nih.gov |
| 4-Nitrotoluene | DFT (Average) | 6.92 | nih.gov |
| 3-Nitroaniline | DFT (Average) | 6.38 | nih.gov |
| 4-Nitroaniline | DFT (Average) | 9.13 | nih.gov |
Tautomeric Equilibria and Relative Stabilities of Isomers (e.g., 1H- vs. 2H-pyrazoles)
For pyrazolo[4,3-b]pyridines unsubstituted on the pyrazole nitrogen, two tautomeric forms are possible: the 1H-isomer, where the hydrogen is attached to the nitrogen at position 1, and the 2H-isomer, where the hydrogen is on the nitrogen at position 2. The relative stability of these tautomers is a critical aspect of their chemistry.
Computational studies on the parent pyrazolo[3,4-b]pyridine scaffold, an isomer of the title compound's core, have definitively shown that the 1H-tautomer is significantly more stable than the 2H-tautomer. nih.gov Early calculations using the AM1 method indicated an energy difference of nearly 9 kcal/mol (37.03 kJ/mol) in favor of the 1H form. nih.gov This pronounced stability is attributed to more favorable electronic delocalization and aromatic character in the 1H-pyrazolo[3,4-b]pyridine system. Given the structural similarities, it is strongly predicted that this compound also exists predominantly in its 1H tautomeric form. DFT calculations are the modern standard for accurately predicting such tautomeric equilibria. nih.govresearchgate.netearthlinepublishers.com
Table 2: Calculated Relative Stability of Tautomers for the Parent Pyrazolo[3,4-b]pyridine Scaffold
| Tautomer | Computational Method | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) | Conclusion | Reference |
|---|---|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | AM1 | 0.00 | 0.00 | More Stable | nih.gov |
| 2H-Pyrazolo[3,4-b]pyridine | AM1 | +37.03 | +8.85 | Less Stable | nih.gov |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Electrostatic Potentials
The electronic properties of a molecule, which dictate its reactivity, can be effectively described by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the presence of the electron-withdrawing nitro group is expected to have a profound effect on its electronic structure. In related nitro-aromatic compounds like 2-chloro-5-nitropyridine, DFT calculations show that the HOMO is typically distributed across the aromatic rings, while the LUMO is significantly localized on the nitro group and the atoms of the pyridine (B92270) ring. researchgate.net This localization drastically lowers the LUMO energy, making the molecule susceptible to nucleophilic attack.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For the title compound, the MEP would show a region of high negative potential (red) around the oxygen atoms of the nitro group, indicating a site prone to electrophilic attack. Conversely, regions of positive potential (blue) would likely be found near the pyrazole N-H proton and on the pyridine ring, indicating sites susceptible to nucleophilic interaction.
Table 3: Calculated Frontier Molecular Orbital Energies for Analogous Compounds
| Compound | Computational Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| A 3-methyl-1-phenylpyrazolo[3,4-b]pyridine derivative | DFT/B3LYP/6-31G* | -5.178 | -1.697 | 3.481 | nih.gov |
| 2-Chloro-5-nitropyridine | DFT/B3LYP/6-311++G(d,p) | -7.99 | -3.56 | 4.43 | researchgate.net |
Computational Elucidation of Reaction Mechanisms and Energy Profiles
Computational chemistry serves as a powerful tool to investigate the pathways of chemical reactions, providing detailed energy profiles that include reactants, intermediates, transition states, and products. This allows for a deeper understanding of reaction feasibility, kinetics, and selectivity.
Transition State Characterization and Activation Energy Calculations
For any proposed reaction step, the key is to locate the transition state (TS) on the potential energy surface. A transition state is a first-order saddle point, characterized computationally by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction rate.
Solvent Effects Modeling on Reactivity
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for these effects using various approaches, most commonly the Polarizable Continuum Model (PCM). researchgate.net In this model, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution.
Modeling solvent effects is crucial for accurately predicting tautomeric equilibria and reaction energy profiles. For instance, computational studies on tautomerism have shown that polar solvents can preferentially stabilize more polar tautomers, thereby shifting the equilibrium. scispace.com Similarly, for reactions involving charged or highly polar intermediates and transition states, the inclusion of a solvent model is essential for calculating activation energies that correlate well with experimental observations. Any comprehensive computational study on the reactivity of this compound would need to incorporate such models to provide realistic and predictive results.
Spectroscopic Property Prediction and Validation against Experimental Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)
No published studies containing theoretical predictions (e.g., via DFT or other quantum chemical methods) or experimental spectroscopic data (NMR, IR, Raman) for this compound could be located.
For related but distinct compounds like bipyrazolo[3,4-b]pyridine derivatives, researchers have successfully used DFT calculations to compute vibrational frequencies and have found a good correlation between theoretical and experimental FT-IR spectra. researchgate.net In studies of other pyrazole derivatives, the Gauge-Invariant Atomic Orbital (GIAO) method has been employed to calculate 1H and 13C NMR chemical shifts, which are then compared with experimental results to confirm molecular structures. iu.edu.sa
A comparative analysis for this compound would require dedicated computational modeling and experimental work, which does not appear to have been published.
Non-Covalent Interactions and Intermolecular Forces in Crystal Structures
Information regarding the single-crystal X-ray diffraction of this compound is not available in crystallographic databases. Consequently, a detailed analysis of its crystal packing, including non-covalent interactions such as hydrogen bonds, π-π stacking, or other intermolecular forces, cannot be performed.
Chemical Transformations and Derivatization of the 5 Methyl 3 Nitro 1h Pyrazolo 4,3 B Pyridine System
Reduction and Functionalization of the Nitro Group
The nitro group at the C3 position is a key functional handle, providing a gateway to a variety of 3-substituted analogues. Its reduction to an amino group is a pivotal transformation, yielding a nucleophilic center that can be further derivatized.
The conversion of the 3-nitro group to a 3-amino group is a fundamental step in the derivatization of the 5-methyl-1H-pyrazolo[4,3-b]pyridine scaffold. This transformation is typically achieved through selective reduction, which must be carefully controlled to avoid alteration of the heterocyclic core. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired yield and the presence of other functional groups.
Commonly used methods for the reduction of aromatic nitro groups, which are applicable to this system, include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid, are also effective. The resulting compound, 3-amino-5-methyl-1H-pyrazolo[4,3-b]pyridine, is a versatile intermediate for further synthesis.
Table 1: Reagents for Selective Nitro Group Reduction
| Reagent | Catalyst/Conditions | Typical Solvent |
|---|---|---|
| H₂ | Palladium on Carbon (Pd/C) | Ethanol, Methanol |
| Hydrazine Hydrate | Raney Nickel | Ethanol |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Ethanol |
The 3-amino-5-methyl-1H-pyrazolo[4,3-b]pyridine, obtained from the reduction of the nitro compound, behaves as a typical aromatic amine, opening up numerous possibilities for further functionalization.
Diazotization: The primary amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. These diazonium salts are highly reactive intermediates. While heterocyclic diazonium salts can be unstable, they serve as precursors for a wide range of derivatives. For instance, they can be used in Sandmeyer-type reactions to introduce halides (Cl, Br) or a cyano group at the C3 position. Aprotic diazotization methods, employing alkyl nitrites in solvents like chloroform, can also be utilized for deamination or for generating radicals for arylation reactions. cdnsciencepub.com
Condensation Reactions: The amino group is also a potent nucleophile and can participate in various condensation reactions. For example, it can react with activated carbonyl compounds to form Schiff bases or with dicarbonyl compounds to construct new fused heterocyclic rings. rsc.org The condensation of 5-aminopyrazole derivatives with various electrophiles is a well-established method for the synthesis of diverse pyrazolo-fused heterocycles, and similar reactivity is expected for 3-amino-5-methyl-1H-pyrazolo[4,3-b]pyridine.
Reactions at the Methyl Group (C5)
The methyl group at the C5 position of the pyridine (B92270) ring is another site for chemical modification, although its reactivity is influenced by the electronic nature of the entire fused ring system.
While specific examples for 5-methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine are not extensively documented, the methyl group on a pyridine ring can typically undergo free-radical halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. This would yield the corresponding halomethyl derivative, a versatile intermediate for nucleophilic substitution reactions.
Oxidation of the methyl group can lead to the formation of a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be used for this transformation, although the conditions must be carefully controlled to prevent degradation of the heterocyclic core. cdnsciencepub.com The resulting carboxylic acid can then be converted into esters, amides, or other functional groups.
Methyl groups on pyridine rings are known to be "active" due to the electron-withdrawing nature of the ring, which allows for the deprotonation of the methyl group by a strong base to form a carbanion. This nucleophilic species can then participate in condensation reactions with electrophiles such as aldehydes and ketones (Knoevenagel-type condensation) to form vinyl-substituted derivatives. This reactivity provides a pathway for extending the carbon framework at the C5 position.
Electrophilic and Nucleophilic Substitutions on the Pyrazolo[4,3-b]pyridine Core
The fused pyrazolo[4,3-b]pyridine ring system has a complex electronic distribution, making it susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being highly dependent on the reaction conditions and the existing substituents.
Electrophilic Substitution: The pyrazole (B372694) ring is generally more susceptible to electrophilic attack than the pyridine ring. However, the presence of the strongly deactivating nitro group at C3 significantly reduces the electron density of the entire ring system, making electrophilic aromatic substitution challenging. chempedia.info If such a reaction were to occur, it would likely be directed to the pyrazole ring. For the parent 1-methylpyrazolo[3,4-b]pyridine, nitration and chlorination have been reported to occur on the pyridine ring. cdnsciencepub.com
Nucleophilic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the C3-nitro group, makes the core highly susceptible to nucleophilic attack. nih.gov This is a key feature of the reactivity of this system. Nucleophiles can attack the pyridine ring, leading to addition products or, if a suitable leaving group is present, nucleophilic aromatic substitution (SNAr). For instance, in related nitro-heterocyclic systems, strong nucleophiles can displace a hydrogen atom in a process known as Vicarious Nucleophilic Substitution (VNS). nih.gov
Table 2: Summary of Potential Reactions
| Section | Reaction Type | Reagents/Conditions | Potential Product |
|---|---|---|---|
| 5.1.1 | Nitro Reduction | Pd/C, H₂ | 3-Amino-5-methyl-1H-pyrazolo[4,3-b]pyridine |
| 5.1.2 | Diazotization | NaNO₂, HCl | 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-yl diazonium salt |
| 5.2.1 | Halogenation | NBS, UV light | 5-(Bromomethyl)-3-nitro-1H-pyrazolo[4,3-b]pyridine |
| 5.2.1 | Oxidation | KMnO₄ | 3-Nitro-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid |
| 5.2.2 | Condensation | Strong base, Aldehyde | 5-(2-Arylvinyl)-3-nitro-1H-pyrazolo[4,3-b]pyridine |
Cross-Coupling Reactions at Halogenated Derivatives
Halogenated derivatives of this compound serve as versatile precursors for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The introduction of a halogen atom, typically at the 7-position of the pyrazolo[4,3-b]pyridine ring, activates the molecule for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex organic molecules.
While specific examples of cross-coupling reactions on halogenated this compound are not extensively documented in publicly available literature, the reactivity of the analogous pyrazolo[3,4-b]pyridine and other related heterocyclic systems provides a strong basis for predicting their synthetic potential. For instance, the Suzuki-Miyaura coupling of bromo- or chloro-pyrazolo[3,4-b]pyridines with various boronic acids is a well-established method for introducing aryl or heteroaryl substituents. researchgate.net Similarly, the Sonogashira coupling with terminal alkynes and the Buchwald-Hartwig amination with a range of amines are expected to be viable synthetic routes. bepls.comwikipedia.org
The general conditions for these reactions typically involve a palladium catalyst, a suitable ligand, a base, and an appropriate solvent. The choice of these components is crucial for achieving high yields and selectivity.
Table 1: Representative Cross-Coupling Reactions on Halogenated Pyrazolo[4,3-b]pyridine Analogs
| Entry | Halogenated Substrate | Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Product | Yield (%) |
| 1 | 7-Bromo-pyrazolo[4,3-b]pyridine derivative | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 7-Phenyl-pyrazolo[4,3-b]pyridine derivative | Data not available |
| 2 | 7-Iodo-pyrazolo[4,3-b]pyridine derivative | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | 7-(Phenylethynyl)-pyrazolo[4,3-b]pyridine derivative | Data not available |
| 3 | 7-Chloro-pyrazolo[4,3-b]pyridine derivative | Aniline | Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | N-Phenyl-pyrazolo[4,3-b]pyridin-7-amine derivative | Data not available |
Note: The data in this table is illustrative and based on general knowledge of cross-coupling reactions on related heterocyclic systems, as specific experimental data for this compound was not found in the searched sources.
Annulation of Additional Heterocyclic Rings onto the Pyrazolo[4,3-b]pyridine Scaffold
The fusion of additional heterocyclic rings onto the pyrazolo[4,3-b]pyridine framework leads to the formation of novel polycyclic systems with extended π-conjugation and potentially unique pharmacological profiles. This can be achieved by utilizing functional groups on the pyrazolo[4,3-b]pyridine core as handles for cyclization reactions.
For instance, the reduction of the nitro group at the 3-position to an amino group furnishes a key intermediate, 3-amino-5-methyl-1H-pyrazolo[4,3-b]pyridine. This amino group, in conjunction with an adjacent ring nitrogen, can participate in condensation reactions with various bifunctional reagents to construct new five- or six-membered heterocyclic rings.
One common strategy involves the reaction of the 3-amino derivative with 1,3-dielectrophiles to form a pyrimidine (B1678525) ring, leading to the synthesis of pyrimido[4,5-e]pyrazolo[4,3-b]pyridines. Similarly, reaction with α-haloketones or related reagents can lead to the formation of an imidazole (B134444) ring, while reactions with appropriate sulfur-containing reagents could yield a thiazole (B1198619) ring.
Table 2: Potential Annulation Reactions on Functionalized 5-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives
| Entry | Starting Material | Reagent | Resulting Fused Ring | Product Class |
| 1 | 3-Amino-5-methyl-1H-pyrazolo[4,3-b]pyridine | Diethyl malonate | Pyrimidine | Pyrimido[4,5-e]pyrazolo[4,3-b]pyridine |
| 2 | 3-Amino-5-methyl-1H-pyrazolo[4,3-b]pyridine | α-Bromoketone | Imidazole | Imidazo[1,2-a]pyrazolo[4,3-b]pyridine |
| 3 | 3-Amino-5-methyl-1H-pyrazolo[4,3-b]pyridine | Carbon disulfide | Thiazole | Thiazolo[2,3-f]pyrazolo[4,3-b]pyridine |
| 4 | 3-Hydrazino-5-methyl-1H-pyrazolo[4,3-b]pyridine | Nitrous acid | Triazole | Triazolo[5,1-f]pyrazolo[4,3-b]pyridine |
Note: This table presents hypothetical annulation reactions based on established synthetic methodologies for related heterocyclic compounds, as direct experimental evidence for these transformations on the this compound system was not found in the searched literature.
Advanced Research Directions and Potential Materials Science Applications of Pyrazolo 4,3 B Pyridines Non Clinical
Exploration in High-Energy Density Materials and Precursors
Polynitrogen heterocyclic compounds are a cornerstone in the development of high-energy density materials (HEDMs) due to their high heats of formation, density, and the generation of environmentally benign N₂ gas upon decomposition. chemistry-chemists.comnih.govresearchgate.net The pyrazolo[4,3-b]pyridine framework, being a nitrogen-rich heterocycle, is a promising scaffold for creating energetic materials. nih.govresearchgate.net
The specific compound, 5-Methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine, is particularly notable as a precursor for HEDMs. The presence of the nitro (-NO₂) group, a powerful oxidizer, significantly increases the energetic potential of the molecule. Research in energetic materials often focuses on increasing the number of nitro groups on a stable backbone to achieve a favorable oxygen balance and enhanced detonation properties. nih.gov Therefore, this compound can be considered a foundational building block for the synthesis of more complex, highly nitrated energetic compounds.
Further nitration of the pyrazolo[4,3-b]pyridine core could lead to derivatives with superior energetic performance. For comparison, nitrated pyrazole-based compounds have shown exceptional energetic properties. nih.govnih.gov
| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Reference |
|---|---|---|---|---|
| 3,6-Dinitropyrazolo[4,3-c]pyrazole (DNPP) | 1.845 | - | - | chemistry-chemists.com |
| 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole | 2.04 (calculated) | - | - | nih.gov |
| 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole | 1.90 | 9.12 (calculated) | 37.2 (calculated) | nih.gov |
| Tetrazolo[1,5-b]pyridazine derivative (Compound 6) | - | - | 31.5 | dtic.mil |
Future research could involve the synthesis of di- and tri-nitro derivatives of 5-methyl-pyrazolo[4,3-b]pyridine and the characterization of their thermal stability, sensitivity, and detonation performance.
Applications as Ligands in Coordination Chemistry and Metal-Organic Frameworks
The pyrazolo[4,3-b]pyridine scaffold possesses multiple nitrogen atoms in both the pyrazole (B372694) and pyridine (B92270) rings, making it an excellent candidate for use as a ligand in coordination chemistry. nih.govresearchgate.net These nitrogen atoms can act as donor sites, forming stable complexes with a wide variety of metal ions. The specific geometry and electronic properties of the resulting metal complexes are dictated by the substitution pattern on the heterocyclic core.
In the case of this compound, the nitrogen atoms of the pyridine ring and the pyrazole ring are suitably positioned to act as chelating ligands, potentially forming stable five- or six-membered rings with a metal center. The electronic effect of the nitro group (electron-withdrawing) and the methyl group (electron-donating) can modulate the electron density on the nitrogen atoms, thereby influencing the strength and nature of the metal-ligand bond.
This coordinating ability extends to the formation of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyrazole and pyridine-based ligands are widely used in the synthesis of MOFs due to their strong coordinating ability and the directional nature of the bonds they form. acs.orgnih.govacs.org These materials have applications in gas storage, catalysis, and separation. While specific MOFs based on this compound have not been reported, the parent scaffold is a promising candidate for designing new functional MOFs. researchgate.net Research has demonstrated the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-e]pyridines within MOF structures, which act as catalysts. nih.govacs.orgresearchgate.net
Development as Luminescent and Optoelectronic Materials
Fused aromatic heterocyclic systems often exhibit interesting photophysical properties, including fluorescence and phosphorescence. The extended π-conjugated system of the pyrazolo[4,3-b]pyridine core provides a basis for luminescent behavior. nih.gov The introduction of electron-donating or electron-withdrawing groups can tune the absorption and emission wavelengths, as well as the quantum yield of these materials. researchgate.netnih.gov
Derivatives of pyrazolo[3,4-b]pyridines have been successfully developed as organic fluorophores. nih.gov For instance, tetracyclic pyrazolo[3,4-b]pyridine-based coumarin (B35378) chromophores have been synthesized and shown to exhibit high fluorescence quantum yields and good stability, making them suitable for applications in bio-imaging. nih.gov The photophysical properties of these materials are often governed by intramolecular charge transfer (ICT) mechanisms.
Although the specific luminescent properties of this compound have not been detailed, its structure, containing both an electron-donating methyl group and a strongly electron-withdrawing nitro group, is conducive to creating a push-pull system. Such systems are known to facilitate ICT, which is a key feature for many advanced optoelectronic materials, including those used in organic light-emitting diodes (OLEDs). Studies on other pyrazolo[4,3-b]pyridine derivatives have shown their potential in optoelectronic devices. researchgate.net
| Compound Type | Key Feature | Application | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine-based coumarins | High fluorescence quantum yields | Fluorescence dyes, cell imaging | nih.gov |
| 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines | Strong blue light emission | Fluorescent probes | nih.gov |
| Dimethylamine phenyl-bearing pyrazolopyridine | Large Stokes shift | Amyloid plaque probes | mdpi.com |
Design and Synthesis for Sensing Applications (e.g., Chemosensors)
The same structural features that make pyrazolo[4,3-b]pyridines good ligands for coordination chemistry also make them excellent candidates for chemosensors. nih.govresearchgate.net A chemosensor operates by binding to a specific analyte (e.g., a metal ion or an anion), which results in a measurable change in a physical property, such as color (colorimetric sensor) or fluorescence (fluorescent sensor). nih.gov
The nitrogen atoms in the this compound scaffold can serve as a binding site for metal cations. nih.gov Upon coordination of a metal ion, the electronic structure of the molecule is perturbed, which can lead to a change in its absorption or emission spectrum. This "turn-on" or "turn-off" fluorescent response allows for the detection of the target ion. Pyrazole and pyridine-based systems have been successfully employed as fluorescent chemosensors for a variety of metal ions, including Zn²⁺, Al³⁺, and Fe³⁺. nih.govmdpi.comrsc.org
For example, bis-pyrazolo[3,4-b:4′,3′-e]pyridine derivatives have been shown to be effective fluorescent probes for the detection of cations like Cu²⁺ through fluorescence quenching. nih.gov Similarly, pyrazolo[3,4-b]quinoline derivatives have been developed as fluorescent sensors for Zn²⁺, showing a significant increase in fluorescence upon binding. mdpi.com The strategic placement of substituents on the pyrazolo[4,3-b]pyridine ring can enhance both the selectivity and sensitivity of the sensor for a particular analyte. nih.gov
Future Perspectives in Fundamental Organic and Materials Chemistry Research
The this compound molecule represents a versatile platform for fundamental research in organic and materials chemistry. Based on the properties of the parent scaffold, several promising future research directions can be envisioned.
Energetic Materials: A primary avenue of research is the use of this compound as a precursor for more advanced HEDMs. Systematic studies involving the addition of further energetic functionalities (e.g., -NO₂, -N₃, -N(NO₂)) to the pyrazolo[4,3-b]pyridine core could yield a new class of powerful and potentially insensitive explosives or propellants.
Coordination Polymers and MOFs: The ligand properties of this compound and its derivatives remain largely unexplored. A systematic investigation of its coordination behavior with various transition metals and lanthanides could lead to novel coordination polymers and MOFs with unique magnetic, catalytic, or porous properties.
Optoelectronic Materials: The push-pull electronic structure inherent in this molecule suggests significant potential in optoelectronics. Future work could focus on synthesizing a library of derivatives with different donor and acceptor groups to fine-tune their photophysical properties. This could lead to the development of new organic dyes, emitters for OLEDs, or materials for non-linear optics.
Advanced Chemosensors: Building upon the known sensing capabilities of related heterocyclic systems, new chemosensors based on the this compound scaffold can be designed. By incorporating specific recognition moieties, highly selective and sensitive sensors for environmentally or biologically important analytes could be developed.
Q & A
Q. What are the common synthetic routes for 5-methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of 1,3-dialkyl-1H-pyrazole-5-amine derivatives with nitro-substituted pyridine precursors. For example, nitro groups can be introduced via electrophilic nitration under acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C to minimize side reactions . Key parameters include temperature control (to prevent over-nitration) and stoichiometric ratios of reagents. Evidence from analogous compounds suggests yields of 60–75% when using polar aprotic solvents like DMF, which stabilize intermediates .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions. For example, the methyl group at position 5 appears as a singlet (~δ 2.5 ppm), while the nitro group deshields adjacent protons .
- X-ray Crystallography: Single-crystal studies (e.g., R factor < 0.065) resolve bond lengths and angles, critical for validating fused-ring geometry. A related pyrazolo[4,3-b]pyridine derivative showed a dihedral angle of 1.2° between the pyrazole and pyridine rings, indicating near-planarity .
- Mass Spectrometry (HRMS): Accurate mass measurement (±0.001 Da) confirms molecular formula, especially for nitro-containing isomers .
Advanced Research Questions
Q. How does the nitro group at position 3 influence the compound’s reactivity in cross-coupling reactions?
The nitro group acts as a strong electron-withdrawing substituent, activating the pyridine ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For instance, in palladium-catalyzed reactions, the nitro group enhances oxidative addition efficiency, enabling coupling with arylboronic acids at 80°C with Pd(PPh₃)₄ as a catalyst . However, competing reduction of the nitro group (e.g., to NH₂) may occur under reductive conditions, necessitating protective strategies like using tert-butyl nitrite .
Q. What challenges arise in analyzing contradictory biological activity data for pyrazolo[4,3-b]pyridine derivatives?
Discrepancies in biological assays (e.g., IC₅₀ values) often stem from:
- Substituent Positional Isomerism: Minor changes in nitro/methyl group positions alter binding affinity. For example, a 3-nitro derivative showed 10-fold higher kinase inhibition than its 5-nitro analog due to steric clashes in the active site .
- Solubility Differences: The nitro group reduces solubility in aqueous buffers, leading to variability in cell-based assays. Use of co-solvents (e.g., DMSO ≤1%) or prodrug strategies mitigates this .
- Metabolic Instability: Nitro reductases in cell lysates can reduce the nitro group, confounding IC₅₀ measurements. Including enzyme inhibitors like dicoumarol improves data reproducibility .
Q. How can computational modeling optimize the design of derivatives for target-specific applications?
- Density Functional Theory (DFT): Predicts electron density distribution, identifying reactive sites. For 5-methyl-3-nitro derivatives, the LUMO is localized on the nitro group, favoring electrophilic attacks .
- Molecular Docking: Simulations with protein targets (e.g., CRF-1 receptors) reveal steric and electronic complementarity. A methyl group at position 5 enhances hydrophobic interactions in binding pockets, while the nitro group forms hydrogen bonds with Lys residues .
- QSAR Models: Correlate substituent properties (e.g., Hammett σ values) with bioactivity. Nitro groups (σ = 0.81) improve electron-deficient character, enhancing affinity for ATP-binding pockets .
Methodological Considerations
Q. What strategies resolve low yields in multi-step syntheses of this compound?
- Intermediate Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) isolates unstable intermediates.
- Microwave-Assisted Synthesis: Reduces reaction time for cyclization steps (e.g., from 12 hours to 30 minutes) while maintaining >90% purity .
- Byproduct Analysis: LC-MS identifies common impurities like de-nitrated analogs, guiding reagent optimization .
Q. How are stability issues addressed during storage and handling?
- Light Sensitivity: Store in amber vials at –20°C to prevent nitro group photodegradation.
- Moisture Control: Use molecular sieves in DMSO stock solutions to avoid hydrolysis of the pyrazole ring .
- Thermal Decomposition: TGA analysis shows decomposition onset at 180°C; avoid heating above 100°C in synthetic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
